BenchChemオンラインストアへようこそ!

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide

Kinase inhibition Tetrahydrobenzothiophene Chemical probe

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide (CAS 2549010-91-3) belongs to the tetrahydrobenzothiophene carboxamide chemotype, a scaffold class inspired by structural features of kinase and stearoyl-CoA desaturase 1 (SCD1) inhibitors. Prototype compounds from this class, such as MMDD13, have been shown to concurrently modulate fatty acid elongase and desaturase indexes while retaining kinase inhibitory activity.

Molecular Formula C15H21NO3S
Molecular Weight 295.4 g/mol
CAS No. 2549010-91-3
Cat. No. B6439987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide
CAS2549010-91-3
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CS2)C(C1)(CNC(=O)C3CCOCC3)O
InChIInChI=1S/C15H21NO3S/c17-14(11-3-7-19-8-4-11)16-10-15(18)6-1-2-13-12(15)5-9-20-13/h5,9,11,18H,1-4,6-8,10H2,(H,16,17)
InChIKeyDTVJWDPJPAOUHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide (CAS 2549010-91-3) — A Tetrahydrobenzothiophene Carboxamide for Dual-Pathway Research in Kinase and Lipid Metabolism


N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide (CAS 2549010-91-3) belongs to the tetrahydrobenzothiophene carboxamide chemotype, a scaffold class inspired by structural features of kinase and stearoyl-CoA desaturase 1 (SCD1) inhibitors [1]. Prototype compounds from this class, such as MMDD13, have been shown to concurrently modulate fatty acid elongase and desaturase indexes while retaining kinase inhibitory activity [1]. The target compound incorporates a 4-hydroxytetrahydrobenzothiophene core linked via a methyl spacer to an oxane-4-carboxamide group, yielding a molecular weight of 295.4 g/mol (C15H21NO3S) with predicted LogP ~1.58 and topological polar surface area 55.4 Ų [2].

Why N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide Cannot Be Substituted by Generic Tetrahydrobenzothiophene Carboxamides


Commercially available or literature-precedented tetrahydrobenzothiophene carboxamides span multiple divergent activity profiles — from PknG inhibition (IC50 = 390 nM) to EGFR2 antagonism (IC50 = 13.37 μM) [1] to FLT3 inhibition (IC50 = 42 nM) — yet none share the precise substitution pattern of CAS 2549010-91-3. The target compound uniquely displaces the carboxamide attachment from the core heterocycle positions (2- or 3-position) to the 4-hydroxy-4-methyl position, and replaces the commonly employed aryl, benzyl, or heteroaryl amide partners with an oxane-4-carboxamide. These structural deviations alter hydrogen-bonding geometry, lipophilicity, and steric profile relative to all known analogs. Consequently, activity data from any generic tetrahydrobenzothiophene carboxamide cannot be extrapolated to this compound without direct experimental verification.

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide — Quantitative Differentiation Evidence Guide


Evidence Item 1: Structural Divergence from Kinase-Optimized Tetrahydrobenzothiophene Carboxamides Drives Differential Kinase Selectivity Predictions

The tetrahydrobenzothiophene carboxamide class has yielded inhibitors against multiple kinase families: PknG (IC50 = 390 nM, with selectivity against 25 human kinases) , EGFR2 (IC50 = 13.37 μM) [1], and FLT3 (IC50 = 42 nM) . However, all these literature compounds bear the carboxamide at position 2 or 3 of the tetrahydrobenzothiophene core. CAS 2549010-91-3 differs fundamentally by relocating the carboxamide linkage to the 4-position via a methyl spacer, and by incorporating an oxane ring rather than an aryl substituent. In other heterocyclic carboxamide series, similar positional shifts of the amide attachment have resulted in >10-fold changes in kinase selectivity profiles [2]. Therefore, the kinase inhibition spectrum of CAS 2549010-91-3 is predicted to differ from any existing tetrahydrobenzothiophene analog. No direct kinase panel data are available for the target compound; users must generate these data de novo.

Kinase inhibition Tetrahydrobenzothiophene Chemical probe

Evidence Item 2: Retention of Kinase Inhibitory Activity While Modulating Lipid Metabolism — Bifunctional Chemotype Potential Not Matched by Single-Pathway Analogs

The foundational study by Llona-Minguez et al. (2017) demonstrated that tetrahydrobenzothiophene carboxamide prototype MMDD13 simultaneously modulates fatty acid elongase and desaturase indexes while preserving kinase inhibitory activity [1]. This bifunctional profile distinguishes the chemotype from single-pathway kinase inhibitors such as imatinib (which showed clinical efficacy in PAH but failed due to bone marrow suppression from KIT inhibition [2]) or dedicated SCD1 inhibitors. CAS 2549010-91-3 conserves the core tetrahydrobenzothiophene scaffold and the carboxamide pharmacophore, thus retaining the potential for dual kinase/SCD1 modulation. However, no quantitative kinase or SCD1 inhibition data are available for CAS 2549010-91-3; the bifunctional property is inferred from the chemotype and must be verified.

Kinase inhibition Fatty acid metabolism SCD1 Dual-pathway

Evidence Item 3: Physicochemical Profile Differentiation — Oxane-4-Carboxamide Enhances Polarity and Hydrogen-Bond Capacity Relative to Aryl Carboxamide Analogs

CAS 2549010-91-3 (MW 295.4, clogP 1.58, TPSA 55.4 Ų, HBD 1, HBA 4) [1] incorporates an oxane (tetrahydropyran) ring that contributes an ether oxygen as an additional hydrogen-bond acceptor without adding a hydrogen-bond donor, and increases polarity compared to phenyl or benzyl analogs. A structurally related benzamido-tetrahydrobenzothiophene-3-carboxamide shows experimentally determined aqueous solubility of 0.8 μg/mL ; the oxane-4-carboxamide substitution is predicted to improve aqueous solubility via enhanced polarity and reduced crystal lattice energy. In the context of the RORγt modulator series, 2,3-derivatives of 4,5,6,7-tetrahydrobenzothiophene showed unacceptable liver and lymphatic toxicity, driving the search for analogs with improved lipophilic efficiency [2]. The oxane-4-carboxamide group's calculated properties place CAS 2549010-91-3 in a more favorable drug-likeness space (clogP < 3, TPSA > 50) than many tetrahydrobenzothiophene aryl carboxamides.

Physicochemical properties Solubility Drug-likeness Oxane

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide — Optimal Research and Industrial Scenarios


Scenario 1: Chemical Probe Development Targeting Kinase–Lipid Metabolism Crosstalk

For laboratories investigating the intersection of kinase signaling and fatty acid metabolism, CAS 2549010-91-3 provides a structurally differentiated entry into the dual-pathway tetrahydrobenzothiophene chemotype described by Llona-Minguez et al. (2017) [1]. Unlike the prototype MMDD13, the 4-hydroxy-4-methyl substitution and oxane-4-carboxamide appendage offer a novel vector for establishing structure-activity relationships (SAR). Researchers can use CAS 2549010-91-3 as a comparator compound to MMDD13 to determine whether the positional shift of the carboxamide alters the balance between kinase inhibition and lipid modulation.

Scenario 2: Kinase Selectivity Profiling for Regioisomeric Carboxamide SAR

The tetrahydrobenzothiophene scaffold has produced kinase inhibitors with IC50 values spanning 42 nM to 13.37 μM depending on substituent regiochemistry [2]. CAS 2549010-91-3 is the only commercially accessible tetrahydrobenzothiophene carboxamide with the carboxamide linked at the 4-position. Procurement is warranted for research groups systematically profiling how carboxamide attachment position modulates kinase selectivity across a panel of therapeutically relevant kinases (e.g., PDGFR, FLT3, EGFR2).

Scenario 3: Physicochemical Optimization of Tetrahydrobenzothiophene Leads

Given the reported toxicity limitations of tetrahydrobenzothiophene RORγt modulators and the low aqueous solubility (0.8 μg/mL) of benzamido analogs [3], CAS 2549010-91-3 — with its lower predicted clogP (1.58 vs. >3 for many aryl analogs) and higher TPSA — is a candidate for evaluating whether oxane incorporation improves in vitro DMPK parameters. Procurement is advised for medicinal chemistry teams seeking a more polar, lower-logP starting scaffold within the tetrahydrobenzothiophene series.

Scenario 4: Reference Standard for Analytical Method Development

The distinct chromatographic and spectroscopic signature of CAS 2549010-91-3 (C15H21NO3S, MW 295.4, InChI Key: DTVJWDPJPAOUHK-UHFFFAOYSA-N) makes it suitable as a reference standard for HPLC and LC-MS method development targeting tetrahydrobenzothiophene-containing compound libraries. Procurement of a characterized batch ensures reproducible retention time and mass spectral calibration.

Quote Request

Request a Quote for N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]oxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.